

The Discovery and Development of TYRA-430: A

**Technical Overview** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YM-430    |           |
| Cat. No.:            | B10832601 | Get Quote |

A Note on Nomenclature: Initial searches for "**YM-430**" yielded ambiguous results, with some references to an older, less-documented compound. However, the vast majority of current research and development activities, aligning with the detailed technical requirements of this guide, point to TYRA-430. This document will, therefore, focus on TYRA-430, a novel inhibitor developed by Tyra Biosciences.

## Introduction

TYRA-430 is an investigational, orally administered, first-in-class, selective, and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3). It was designed to address the challenges of treating solid tumors driven by the Fibroblast Growth Factor 19 (FGF19)/FGFR4/FGFR3 signaling axis, particularly in hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the discovery and development history of TYRA-430, including its preclinical data, mechanism of action, and the design of its initial clinical evaluation.

## **Discovery and Rationale**

The development of TYRA-430 is rooted in the understanding of the FGF19/FGFR4 signaling pathway's role in oncogenesis. Overexpression of FGF19 is observed in 20-30% of HCC cases, where it acts as an oncogenic driver through its receptors, primarily FGFR4 and, as a resistance mechanism, FGFR3. Previous therapeutic strategies focusing solely on selective covalent FGFR4 inhibitors showed limited efficacy and low response rates in clinical trials. This



was hypothesized to be due to redundant signaling through FGFR3, which can act as a bypass mechanism.

Tyra Biosciences developed TYRA-430 with a dual-inhibitor strategy to overcome this limitation. By simultaneously targeting both FGFR4 and FGFR3, TYRA-430 aims to provide a more comprehensive blockade of the oncogenic signaling pathway. Furthermore, the reversible nature of TYRA-430's binding is designed to be effective against known resistance mutations that can emerge during treatment with covalent FGFR4 inhibitors, such as the Cys552 and Val550 gatekeeper mutations in FGFR4.

# **Preclinical Development**

TYRA-430 has undergone extensive preclinical evaluation in both in vitro and in vivo models to establish its potency, selectivity, and anti-tumor activity.

### In Vitro Studies

The in vitro potency of TYRA-430 was assessed in various HCC cell lines and engineered Ba/F3 cells dependent on FGFR3 and FGFR4 signaling.

#### Data Presentation:

| Cell Line                                 | Target       | Key Findings                                                                                           |
|-------------------------------------------|--------------|--------------------------------------------------------------------------------------------------------|
| Ba/F3 (Wild-type FGFR3 and FGFR4)         | FGFR3, FGFR4 | Potent inhibition of cell viability.                                                                   |
| Ba/F3 (FGFR4 Cys552 and Val550 mutations) | Mutant FGFR4 | Potent activity against known resistance mutations.                                                    |
| Hep3B, HuH-7, JHH-7 (HCC cell lines)      | FGFR3, FGFR4 | Superior potency compared to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).[1] |

**Experimental Protocols:** 



Cell Viability Assay: The in vitro potency of TYRA-430 was determined by measuring cell viability using the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.[1] While specific details on drug concentrations and incubation times are not publicly available, this assay typically involves treating cells with a serial dilution of the compound for a set period (e.g., 72 hours) before measuring ATP levels as an indicator of cell viability.

### In Vivo Studies

The anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models of human cancers.

#### Data Presentation:

| Xenograft<br>Model | Cancer Type                      | Comparator(s)         | TYRA-430<br>Tumor Growth<br>Inhibition (TGI) | Comparator<br>TGI                              |
|--------------------|----------------------------------|-----------------------|----------------------------------------------|------------------------------------------------|
| HuH-7              | Hepatocellular<br>Carcinoma      | Lenvatinib,<br>FGF401 | 96%                                          | 75%<br>(Lenvatinib),<br>86% (FGF401)[1]<br>[2] |
| GA180              | Gastric Cancer<br>(FGF19-driven) | Roblitinib            | 93%                                          | 56%[1]                                         |

### **Experimental Protocols:**

• Human Xenograft Models: The in vivo efficacy of TYRA-430 was evaluated in human xenograft models.[1] For the HuH-7 model, nu/nu mice were likely implanted with HuH-7 HCC cells.[1] Similarly, the GA180 patient-derived xenograft (PDX) model was used to assess efficacy in an FGF19-driven gastric cancer.[1] While the exact dosing regimen for TYRA-430 is not detailed in the available literature, it was administered orally on a daily basis in the subsequent clinical trial.[3] Tumor growth was monitored over time, and the percentage of tumor growth inhibition (TGI) was calculated as the primary endpoint.

# **Mechanism of Action and Signaling Pathway**



TYRA-430 exerts its anti-tumor effect by inhibiting the FGF19/FGFR4/FGFR3 signaling pathway. In FGF19-driven cancers, the binding of FGF19 to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. TYRA-430 competitively binds to the ATP-binding pocket of FGFR4 and FGFR3, preventing their phosphorylation and subsequent activation of these downstream pathways.

Mandatory Visualization:



Click to download full resolution via product page

Caption: TYRA-430 inhibits the FGF19/FGFR4/3 signaling pathway.

# **Clinical Development**

Based on its promising preclinical profile, TYRA-430 has advanced into clinical development.

## **Phase 1 Clinical Trial (SURF431)**







TYRA-430 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human clinical trial (NCT06915753), designated SURF431.[3]

- Title: Safety and Preliminary Anti-Tumor Activity of TYRA-430 in Advanced Hepatocellular Carcinoma and Other Solid Tumors With Activating FGF/FGFR Pathway Aberrations.[3]
- Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of TYRA-430.[3]
- Patient Population: Patients with locally advanced/metastatic HCC and other advanced solid tumors with FGF/FGFR pathway aberrations who have previously received standard of care.
   [3]
- Study Design: The trial consists of a dose-escalation phase (Part A) to determine the maximum tolerated dose and a dose-expansion phase (Part B) to further evaluate safety and efficacy in specific patient cohorts.[3]
- Intervention: Oral TYRA-430 administered daily.[3]

Mandatory Visualization:





Click to download full resolution via product page

Caption: Workflow of the SURF431 Phase 1 Clinical Trial.

## **Future Directions**

The ongoing SURF431 trial will provide crucial data on the safety and preliminary efficacy of TYRA-430 in its target patient populations. The results of this study will inform the future development of TYRA-430, including potential pivotal trials and expansion into other FGF/FGFR-driven malignancies. The dual inhibition of FGFR4 and FGFR3 represents a promising strategy to overcome the limitations of previous FGFR-targeted therapies, and TYRA-430 has the potential to become a valuable new treatment option for patients with these difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. TYRA-430 for Liver Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of TYRA-430: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10832601#ym-430-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com